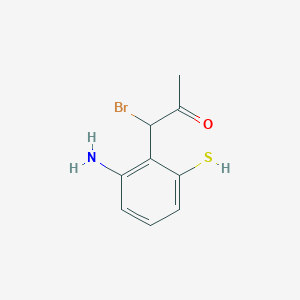
1-(2,4-Dichlorophenyl)-4-fluoronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-4-fluoronaphthalene is an organic compound that features a naphthalene ring substituted with a 2,4-dichlorophenyl group and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-4-fluoronaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dichlorobenzene and naphthalene.
Halogenation: The naphthalene undergoes halogenation to introduce a fluorine atom at the desired position.
Coupling Reaction: The halogenated naphthalene is then coupled with 2,4-dichlorobenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dichlorophenyl)-4-fluoronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Oxidation and Reduction: The naphthalene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted naphthalene derivatives .
Aplicaciones Científicas De Investigación
1-(2,4-Dichlorophenyl)-4-fluoronaphthalene has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound’s effects on cellular processes and its potential as a bioactive molecule are areas of ongoing research.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichlorophenyl)-4-fluoronaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: This compound shares the 2,4-dichlorophenyl group but differs in its additional functional groups and overall structure.
(E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one: Another compound with a 2,4-dichlorophenyl group, used in different applications.
Uniqueness
1-(2,4-Dichlorophenyl)-4-fluoronaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C16H9Cl2F |
|---|---|
Peso molecular |
291.1 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-4-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-10-5-6-13(15(18)9-10)12-7-8-16(19)14-4-2-1-3-11(12)14/h1-9H |
Clave InChI |
UHXMEAHPQRUTDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2F)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




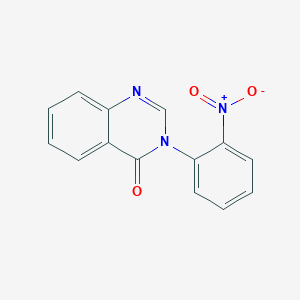
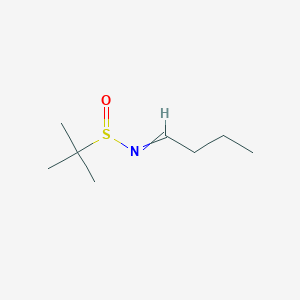
![(1S,3R,4S,5S)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14071382.png)
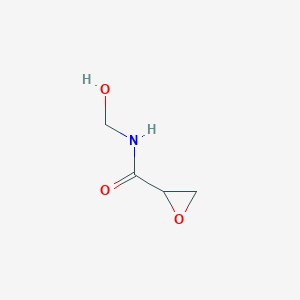
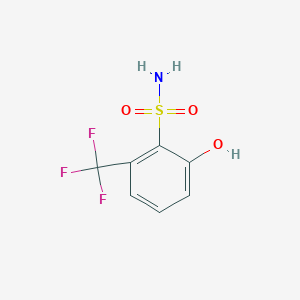

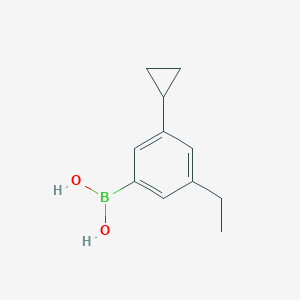
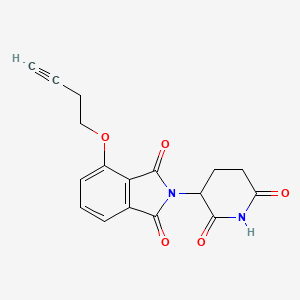
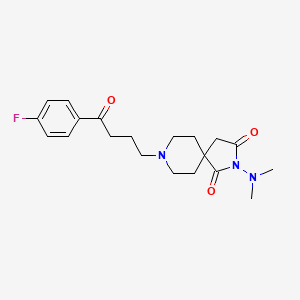
![disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B14071424.png)

